molecular formula C22H26N2O2S B127366 Eletriptan-d5 CAS No. 1126745-65-0

Eletriptan-d5

Cat. No.: B127366
CAS No.: 1126745-65-0
M. Wt: 387.6 g/mol
InChI Key: PWVXXGRKLHYWKM-YNJNQQSMSA-N
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Description

Eletriptan-d5 is a complex organic compound with a unique structure that includes a benzenesulfonyl group, a pyrrolidine ring, and an indole core

Mechanism of Action

Eletriptan-d5, also known as “5-[2-(Benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole”, is a deuterium-labeled variant of Eletriptan . It is a highly selective and orally active serotonin 5-HT1B and 5-HT1D receptor agonist .

Target of Action

This compound primarily targets the 5-HT1B, 5-HT1D, and 5-HT1F receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in the transmission of signals in the brain. The activation of these receptors leads to the constriction of blood vessels and the inhibition of the release of pro-inflammatory neuropeptides .

Mode of Action

This compound binds with high affinity to the 5-HT1B, 5-HT1D, and 5-HT1F receptors . This binding leads to a series of biochemical reactions that result in the constriction of blood vessels and the inhibition of the release of pro-inflammatory neuropeptides . This action is believed to reduce the swelling of blood vessels surrounding the brain, which is associated with the pain of a migraine attack .

Biochemical Pathways

The activation of the 5-HT1B, 5-HT1D, and 5-HT1F receptors by this compound leads to a decrease in the activity of the adenylate cyclase-cAMP pathway . This results in a decrease in the release of CGRP, a potent vasodilator, and other pro-inflammatory neuropeptides . The reduction in these substances leads to the constriction of blood vessels and the reduction of inflammation, which are key factors in the relief of migraine symptoms .

Pharmacokinetics

This compound is well absorbed after oral administration, with an absolute bioavailability of approximately 50% . It reaches peak plasma concentrations approximately 1.5 to 2 hours after administration . The elimination half-life of this compound is around 4 hours . It is metabolized in the liver via the CYP3A4 enzyme .

Result of Action

The primary result of this compound’s action is the relief of migraine symptoms. By constricting blood vessels and reducing inflammation in the brain, this compound can effectively alleviate the pain associated with migraines . Additionally, by blocking the release of substances from nerve endings that cause more pain and other symptoms like nausea, and sensitivity to light and sound, it provides further relief .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the uptake of this compound into cells . Additionally, certain drugs, particularly those that inhibit the CYP3A4 enzyme, can affect the metabolism and therefore the effectiveness of this compound . It’s also worth noting that this compound is a substrate of the putative H+/OC antiporter and P-gp, which can influence its brain uptake and efflux .

Biochemical Analysis

Biochemical Properties

Eletriptan-d5, like its parent compound Eletriptan, is a selective 5-hydroxytryptamine 1B/1D receptor agonist . It binds with high affinity to 5-HT1B, 5-HT1D, and 5-HT1F receptors, and has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B, and 5-HT7 receptors . This interaction with various serotonin receptors plays a crucial role in its biochemical activity.

Cellular Effects

This compound influences cell function by interacting with specific serotonin receptors. It has been shown to reduce carotid arterial blood flow in anesthetized dogs, with only a small increase in arterial blood pressure at high doses . This effect on blood flow was selective for the carotid arterial bed .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically serotonin receptors. It binds with high affinity to 5-HT1B, 5-HT1D, and 5-HT1F receptors, and has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B, and 5-HT7 receptors . This binding leads to a series of biochemical reactions that result in the therapeutic effects of the drug.

Temporal Effects in Laboratory Settings

It is known that Eletriptan, the parent compound, has a half-life of 4.4-6.5 hours . This suggests that this compound may have similar temporal characteristics.

Dosage Effects in Animal Models

Studies on Eletriptan have shown that it produces significantly higher responses than placebo for headache response at 1 or 2 hours post-dose .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Eletriptan. Eletriptan is extensively metabolized by the cytochrome P450 isoenzyme 3A4, with less than 20% of the dose detected as unchanged drug in total excreta .

Preparation Methods

The synthesis of Eletriptan-d5 involves multiple steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the benzenesulfonyl group and the pyrrolidine ring. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve efficient and cost-effective synthesis .

Chemical Reactions Analysis

Eletriptan-d5 can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include acids, bases, solvents, and specific catalysts.

Scientific Research Applications

Eletriptan-d5 has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: It can be used in the development of new materials and chemical processes .

Comparison with Similar Compounds

Similar compounds to Eletriptan-d5 include other indole derivatives and compounds with benzenesulfonyl groups. These compounds may share similar chemical properties and biological activities but differ in their specific structures and mechanisms of action. Examples of similar compounds include:

  • Indole-3-acetic acid
  • 5-Bromoindole
  • 2-Phenylindole The uniqueness of this compound lies in its specific combination of functional groups and isotopic labeling, which can provide distinct advantages in research and applications .

Properties

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m1/s1/i1D3,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVXXGRKLHYWKM-YNJNQQSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCC[C@@H]1C([2H])([2H])C2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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